7-(Pyridin-3-YL)heptanenitrile

Description

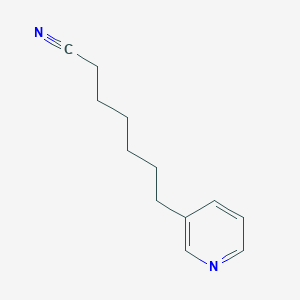

7-(Pyridin-3-YL)heptanenitrile is an organic compound belonging to the nitrile class, characterized by a heptane backbone with a cyano group (-C≡N) at one terminus and a pyridin-3-yl substituent at the seventh carbon. Nitriles are pivotal in organic synthesis due to their versatility as precursors to amines, carboxylic acids, and heterocycles. While direct experimental data on this compound are sparse in the provided evidence, its structural analogs offer insights into its likely properties and applications.

Properties

CAS No. |

88940-85-6 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

7-pyridin-3-ylheptanenitrile |

InChI |

InChI=1S/C12H16N2/c13-9-5-3-1-2-4-7-12-8-6-10-14-11-12/h6,8,10-11H,1-5,7H2 |

InChI Key |

LSSIPYYNELTXKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CCCCCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds:

7-(Methylthio)heptanenitrile (C₈H₁₅NS): Features a methylthio (-SMe) group, enhancing lipophilicity and metabolic stability .

7-Hydroxyheptanenitrile (C₇H₁₃NO): Contains a hydroxyl (-OH) group, increasing polarity and aqueous solubility .

(±)-7-[(Quinoline Derivative)amino]heptanenitrile (C₂₀H₂₃ClN₃O): A complex derivative with a chlorinated quinoline ring, likely influencing bioactivity .

Physicochemical Properties

Table 1: Comparative Properties of Heptanenitrile Derivatives

Notes:

- Solubility Trends: The methylthio derivative exhibits moderate water solubility (343.6 mg/L) due to its sulfur group , while the hydroxy analog likely has higher solubility, though data are unavailable. The quinoline derivative’s low solubility aligns with its hydrophobic aromatic structure .

- Spectral Signatures: HRMS and NMR data confirm structural integrity in synthesized compounds .

Substituent Effects on Reactivity and Function

- Electron-Withdrawing Groups (e.g., -CN, pyridine): Enhance electrophilicity, facilitating nucleophilic additions or cyclizations.

- Hydrophilic Groups (-OH): Improve biocompatibility for biomedical applications.

- Aromatic Moieties (quinoline, benzhydryl): Enable interactions with biological targets (e.g., enzymes, receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.